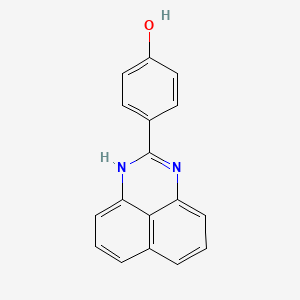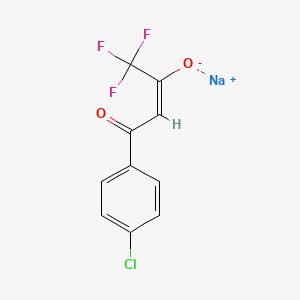![molecular formula C9H12ClF2N B6602805 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride CAS No. 2838200-07-8](/img/structure/B6602805.png)
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride, also known as 1-(4-DFMPA) hydrochloride, is a novel compound used in scientific research. It is a derivative of the compound phenethylamine, which is a neurotransmitter and hormone found in the human body. 1-(4-DFMPA) hydrochloride has a wide range of applications in scientific research, including biochemical and physiological studies, as well as laboratory experiments.
科学研究应用
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride(4-DFMPA) hydrochloride is used in a variety of scientific research applications, including biochemical and physiological studies. The compound has been used to study the effects of phenethylamine on the brain and its role in mood regulation. It has also been used to study the effects of monoamine oxidase inhibitors on the neurotransmitter serotonin, as well as to study the biochemical and physiological effects of serotonin. In addition, 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride(4-DFMPA) hydrochloride has been used to study the effects of dopamine on the reward system.
作用机制
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride(4-DFMPA) hydrochloride acts as an agonist of the monoamine transporter proteins in the brain. This means that it binds to the transporter proteins and stimulates them to release monoamines, such as serotonin, dopamine, and norepinephrine. These monoamines are then available to act on their respective receptors, which then leads to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride(4-DFMPA) hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to improved mood, increased focus, and improved sleep. It can also act as an antidepressant, as well as an anxiolytic, and has been found to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride(4-DFMPA) hydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize and has a high purity, which makes it ideal for use in biochemical and physiological studies. In addition, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound has several limitations as well. It is not water soluble, which can make it difficult to work with in some experiments. Additionally, the compound has a low solubility in organic solvents, which can make it difficult to dissolve in certain solutions.
未来方向
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride(4-DFMPA) hydrochloride has a wide range of potential future directions. It could be used to study the effects of monoamine transporter inhibitors on the brain, as well as the effects of serotonin and dopamine on the reward system. Additionally, it could be used to study the effects of monoamine oxidase inhibitors on the neurotransmitter serotonin, as well as to study the biochemical and physiological effects of serotonin. It could also be used to investigate the effects of monoamine agonists on anxiety and depression. Finally, it could be used to study the effects of drugs on the brain and its role in behavior.
合成方法
1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride(4-DFMPA) hydrochloride is synthesized by reacting 4-difluoromethylphenylacetic acid with ethanamine in the presence of hydrochloric acid. The reaction is carried out in an inert atmosphere and is heated to a temperature of approximately 170°C. The reaction is complete when the desired product is obtained. The product is then purified by recrystallization and the desired compound is isolated.
属性
IUPAC Name |
1-[4-(difluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-6(12)7-2-4-8(5-3-7)9(10)11;/h2-6,9H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRHMDPVPVWGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethyl)phenyl]ethan-1-amine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B6602723.png)
![3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid](/img/structure/B6602732.png)



![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)


![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)



